tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2304631-43-2
VCID: VC11669839
InChI: InChI=1S/C17H30BNO4/c1-12-13(18-22-16(5,6)17(7,8)23-18)10-9-11-19(12)14(20)21-15(2,3)4/h10,12H,9,11H2,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2C)C(=O)OC(C)(C)C
Molecular Formula: C17H30BNO4
Molecular Weight: 323.2 g/mol

tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

CAS No.: 2304631-43-2

Cat. No.: VC11669839

Molecular Formula: C17H30BNO4

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate - 2304631-43-2

Specification

CAS No. 2304631-43-2
Molecular Formula C17H30BNO4
Molecular Weight 323.2 g/mol
IUPAC Name tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C17H30BNO4/c1-12-13(18-22-16(5,6)17(7,8)23-18)10-9-11-19(12)14(20)21-15(2,3)4/h10,12H,9,11H2,1-8H3
Standard InChI Key XEIWJKALNGAJLH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2C)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2C)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

The compound features a partially saturated tetrahydropyridine ring (1,2,3,6-tetrahydro configuration) with a methyl group at position 6 and a pinacol boronate ester at position 5. The tert-butyl carbamate group at the nitrogen atom enhances stability and modulates reactivity during synthetic transformations .

Molecular Formula and Weight

  • Molecular Formula: C17H30BNO4\text{C}_{17}\text{H}_{30}\text{BNO}_{4}

  • Molecular Weight: 323.23 g/mol (calculated based on analogous structures) .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is unavailable, related boronic esters exhibit planar geometries at the boron center, with bond lengths of B-O1.36A˚\text{B-O} \approx 1.36 \, \text{Å} and B-C1.57A˚\text{B-C} \approx 1.57 \, \text{Å} . Infrared (IR) spectroscopy of similar compounds shows characteristic absorptions for the boronate ester (1340cm1\sim 1340 \, \text{cm}^{-1}) and carbamate carbonyl (1695cm1\sim 1695 \, \text{cm}^{-1}) .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via palladium-catalyzed Miyaura borylation, leveraging the reactivity of halogenated precursors with bis(pinacolato)diboron. A representative pathway involves:

  • Precursor Preparation:
    tert-Butyl 6-methyl-5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is prepared via bromination of a substituted tetrahydropyridine intermediate.

  • Borylation Reaction:
    The brominated precursor reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_{2} and potassium acetate in dioxane at 80–100°C under inert atmosphere.

    Br-THP+B2(pin)2Pd catalystBoronate-THP\text{Br-THP} + \text{B}_{2}\text{(pin)}_{2} \xrightarrow{\text{Pd catalyst}} \text{Boronate-THP}
  • Purification:
    The crude product is isolated via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Table 1: Representative Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl2\text{Pd(dppf)Cl}_{2}
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–24 hours
Yield70–85%

Industrial-Scale Considerations

Industrial production employs continuous-flow reactors to enhance efficiency and safety. Critical parameters include strict moisture control (boronate esters hydrolyze readily) and recycling of palladium catalysts to reduce costs.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester enables C–C bond formation with aryl/heteroaryl halides, facilitating access to biaryl structures. For example, coupling with 4-bromoaniline yields 6-methyl-5-(4-aminophenyl)-1,2,3,6-tetrahydropyridine derivatives, intermediates in kinase inhibitor synthesis .

Functional Group Transformations

  • Deprotection: Treatment with HCl in dioxane removes the tert-butyl carbamate, yielding a free amine for further functionalization.

  • Hydrolysis: Controlled aqueous acidic conditions convert the boronate ester to a boronic acid, enhancing solubility for biological assays .

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValue
Melting Point162–164°C (predicted)
SolubilityDCM, THF, DMSO; insoluble in H2_2O
StabilityMoisture-sensitive; store under N2_2

Future Directions

Research priorities include:

  • Developing enantioselective syntheses for chiral tetrahydropyridine derivatives.

  • Exploring photocatalytic borylation to improve sustainability.

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